molecular formula C8H5F3N2O3S2 B12885634 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonamide

4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonamide

Cat. No.: B12885634
M. Wt: 298.3 g/mol
InChI Key: DMSYHZCDNFEEPF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonamide can be achieved through various methods. One common approach involves the reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide under mild conditions . This transformation proceeds efficiently to afford the desired product in moderate to good yields .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of microwave-assisted procedures and catalyst-free conditions can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethanesulfanylamide, alkynylbenzenesulfonamide, and various nucleophiles. Reaction conditions often involve mild temperatures and the use of microwave irradiation to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include various substituted benzo[d]oxazole derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it can inhibit quorum sensing in bacteria, thereby reducing biofilm formation and virulence .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzo[d]oxazole derivatives, such as:

Uniqueness

4-((Trifluoromethyl)thio)benzo[d]oxazole-2-sulfonamide is unique due to its trifluoromethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H5F3N2O3S2

Molecular Weight

298.3 g/mol

IUPAC Name

4-(trifluoromethylsulfanyl)-1,3-benzoxazole-2-sulfonamide

InChI

InChI=1S/C8H5F3N2O3S2/c9-8(10,11)17-5-3-1-2-4-6(5)13-7(16-4)18(12,14)15/h1-3H,(H2,12,14,15)

InChI Key

DMSYHZCDNFEEPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)SC(F)(F)F)N=C(O2)S(=O)(=O)N

Origin of Product

United States

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